molecular formula C36H24N2 B3153095 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl CAS No. 750573-28-5

3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Cat. No.: B3153095
CAS No.: 750573-28-5
M. Wt: 484.6 g/mol
InChI Key: CVXXPNSMZIRFAA-UHFFFAOYSA-N
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Description

3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl ( 750573-28-5) is an organic compound specifically designed for advanced optoelectronics research, particularly in the development of high-performance organic light-emitting diodes (OLEDs). This compound belongs to a class of materials valued as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) . Its molecular structure, featuring a biphenyl core symmetrically functionalized with carbazole substituents at the 3 and 5 positions, is engineered to possess a high triplet energy (E T ) . This high E T is critical for confining triplet excitons on the blue phosphorescent guest emitter, thereby preventing energy back-transfer and ensuring highly efficient electroluminescence . Furthermore, the carbazole units are well-known for their excellent hole-transporting capabilities. When integrated into a device, this material facilitates bipolar charge transport , allowing for a more balanced injection and movement of both holes and electrons within the emitting layer . This balance broadens the recombination zone, reduces efficiency roll-off at high brightness, and is a key factor in achieving superior device performance and operational stability . Researchers will find this compound essential for fabricating and optimizing blue PhOLEDs, as it addresses core challenges in maintaining efficiency and color purity. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(3-carbazol-9-yl-5-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-12-25(13-3-1)26-22-27(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)24-28(23-26)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXPNSMZIRFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246171
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
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Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750573-28-5
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750573-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Molecular Architecture Design

General Synthetic Routes for Carbazole-Biphenyl Derivatives

The synthesis of molecules containing both carbazole (B46965) and biphenyl (B1667301) units is typically achieved through powerful cross-coupling reactions. These methods offer a modular approach, allowing for the connection of pre-functionalized carbazole and biphenyl fragments.

Palladium-catalyzed cross-coupling reactions are fundamental for forming the carbon-carbon bond that constitutes the biphenyl core. The Suzuki-Miyaura coupling, in particular, is widely employed for its functional group tolerance and high efficiency. frontiersin.org This reaction typically involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of carbazole-biphenyl structures, this could involve reacting a carbazole-substituted arylboronic acid with a halo-biphenyl derivative, or vice versa. The efficacy of these reactions often depends on the choice of catalyst, ligand, and base. wikipedia.org Systems based on palladium nanoparticles have also been developed as heterogeneous and recyclable catalysts for Suzuki-Miyaura reactions to prepare biphenyl derivatives. frontiersin.org

The crucial bond between the nitrogen atom of the carbazole ring and the carbon atom of the biphenyl core is formed via C-N coupling reactions. Two major strategies dominate this area: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. rug.nlnih.gov This method allows for the coupling of aryl halides or triflates with amines, including heterocyclic amines like carbazole. nih.govorganic-chemistry.org The reaction's versatility is enhanced by the continuous development of sophisticated phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the reaction under milder conditions. rug.nlnih.gov This approach is highly effective for synthesizing N-arylcarbazoles.

The Ullmann condensation is a classic, copper-catalyzed method for forming C-N bonds. organic-chemistry.org It typically requires harsher conditions than the Buchwald-Hartwig reaction, often involving high temperatures. organic-chemistry.org However, modern protocols have been developed using various copper(I) sources (like CuI or CuCl) and ligands to promote the reaction under more moderate conditions. nih.govnih.gov The Ullmann reaction remains a valuable tool, particularly for large-scale syntheses, due to the lower cost of copper catalysts. nih.gov It is frequently used for the N-arylation of carbazoles with aryl halides. theaic.orggoogle.com

Table 1: Comparison of C-N Coupling Methodologies for Carbazole Arylation

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium complexes Copper (I) salts
Typical Ligands Biaryl phosphines (e.g., RuPhos, XPhos) Prolinamide, 1-methyl-imidazole
Reaction Conditions Generally milder temperatures Often requires higher temperatures
Substrate Scope Very broad, high functional group tolerance Can be more limited, but effective for many systems
Key Advantage High efficiency and broad applicability Lower catalyst cost

Nucleophilic Aromatic Substitution Pathways for Functionalization

Nucleophilic Aromatic Substitution (SNAr) provides a pathway for the functionalization of the aromatic rings in carbazole-biphenyl derivatives. This reaction involves the replacement of a substituent (typically a halide) on an aromatic ring by a nucleophile. mdpi.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. mdpi.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. mdpi.com While less common for the primary construction of the carbazole-biphenyl linkage itself, SNAr is a viable strategy for introducing additional functional groups onto a pre-existing, suitably activated carbazole or biphenyl core.

Specific Synthesis of 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl and its Derivatives

While a specific documented synthesis for this compound is not detailed in the provided search results, a highly plausible synthetic route can be constructed based on the well-established methods used for its isomers, such as the commercially available 4,4'-isomer (CBP). chemicalbook.comresearchgate.net The synthesis would logically proceed via a double C-N cross-coupling reaction.

A representative synthesis would start with a 3,5-dihalobiphenyl, such as 3,5-dibromobiphenyl. This precursor would then be subjected to a double Buchwald-Hartwig amination or Ullmann condensation with two equivalents of carbazole.

Proposed Synthetic Route:

Reactants: 3,5-dibromobiphenyl and carbazole.

Reaction Type: A copper-catalyzed Ullmann coupling.

Conditions: The reaction would likely be carried out in a high-boiling point solvent with a copper powder or copper(I) salt catalyst and a base such as potassium carbonate. researchgate.net

Procedure: The reactants, catalyst, and base are heated for an extended period to allow the double C-N bond formation to occur, yielding the target molecule this compound.

This modular approach allows for the synthesis of various derivatives by simply using substituted carbazoles or substituted 3,5-dihalobiphenyls as starting materials.

Molecular Engineering Strategies for Structure-Property Modulation

The electronic and photophysical properties of this compound can be precisely tuned through molecular engineering. This involves the strategic placement of functional groups on either the carbazole or biphenyl units to modulate the molecule's frontier molecular orbitals (HOMO and LUMO) and triplet energy.

The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) is a powerful strategy for modifying the characteristics of the parent molecule.

Electron-Withdrawing Groups: Groups like cyano (-CN) and trifluoromethyl (-CF3) are potent electron withdrawers. When attached to the carbazole or biphenyl framework, they can significantly stabilize the frontier molecular orbitals, leading to an increase in the triplet energy (ET). researchgate.net For instance, placing CF3 groups at the 3 and 6 positions of the carbazole units in CBP derivatives has been shown to effectively raise the triplet energy. researchgate.net This is a crucial modification for developing host materials for blue phosphorescent organic light-emitting diodes (OLEDs).

Electron-Donating Groups: Groups like methyl (-CH3) can act as weak electron donors. Their primary influence, however, can also be steric. By introducing bulky methyl groups at positions that flank the bond connecting the carbazole and biphenyl units, it is possible to force a more twisted conformation. researchgate.net This increased torsion angle can disrupt π-conjugation between the donor (carbazole) and acceptor (biphenyl) parts of the molecule, which also tends to increase the triplet energy. researchgate.net

The systematic variation of these substituents allows for the fine-tuning of the optoelectronic properties to meet the specific demands of various applications, such as host materials in OLEDs. researchgate.net

Table 2: Effect of Substituents on the Properties of Carbazole-Biphenyl Derivatives

Parent Compound Substituent Position of Substitution Observed Effect
CBP (4,4'-isomer) Methyl (-CH3) 1,8-positions of carbazole Increased steric hindrance, locked rotation, increased triplet energy. researchgate.net
CBP (4,4'-isomer) Methyl (-CH3) 3,5,3',5'-positions of biphenyl Increased steric hindrance, locked rotation, increased triplet energy. researchgate.net
CBP (4,4'-isomer) Trifluoromethyl (-CF3) 3,6-positions of carbazole Strong electron-withdrawing effect, stabilized orbitals, increased triplet energy. researchgate.net
3,6-Diphenyl-carbazole Formyl (-CHO) 4-position of phenyl Red-shifted absorption/emission, high luminescence quantum yield.
3,6-Diphenyl-carbazole Nitro (-NO2) 4-position of phenyl Significant red-shift in absorption and emission spectra.

Incorporation of Bulky Groups for Conformation Control

In a study on a related series of 4,4′-bis(9-carbazolyl)–biphenyl (CBP) derivatives, methyl groups were strategically introduced as sterically demanding substituents to "lock" the rotation around the carbazole-biphenyl junction. researchgate.net This was achieved by placing four methyl groups at either the 1,8-positions of the carbazole units or the 3,5,3',5'-positions of the biphenyl core. researchgate.net X-ray analysis confirmed that these bulky additions resulted in a fixed spatial arrangement. researchgate.net This approach of using sterically bulky groups is a powerful tool for fine-tuning the electronic properties and achieving desired molecular geometries. By preventing full rotation, the conjugation between the aromatic systems can be precisely controlled, which is essential for managing the energy levels of the molecule.

For this compound, the attachment of the two large carbazole groups to the same phenyl ring of the biphenyl core naturally introduces significant steric hindrance. This inherent bulkiness influences the dihedral angle between the two phenyl rings of the biphenyl unit and the orientation of the carbazole substituents. Further substitution with even bulkier groups on the carbazole or biphenyl frameworks could be employed to enforce a more rigid and defined conformation, thereby tailoring its electronic and photophysical characteristics for specific applications.

Molecular Design Strategy Purpose Example Substituents Effect on Molecular Structure
Introduction of Bulky GroupsTo control and fix the molecular conformationMethyl groupsLocks the rotational angle between carbazole and biphenyl units
Strategic Placement of SubstituentsTo induce steric hindranceCarbazole units on the same phenyl ringInfluences the dihedral angle of the biphenyl core

Purification Techniques for High-Purity Material (e.g., Sublimation)

The performance of organic electronic devices is highly sensitive to the purity of the materials used. For carbazole-based compounds intended for applications such as OLEDs, achieving very high purity is paramount, as even trace impurities can act as charge traps or quenching centers, degrading device efficiency and lifetime. Sublimation is a widely adopted and effective technique for the purification of these materials. cymitquimica.comfishersci.calabproinc.comtcichemicals.comfishersci.com

Many carbazole derivatives, including those with a biphenyl core, are stable solids with relatively high melting points and good thermal stability. These properties make them suitable candidates for purification by sublimation under high vacuum. The process involves heating the crude material in a vacuum chamber, causing it to transition directly from a solid to a gas phase without passing through a liquid phase. The gaseous compound then travels along a temperature gradient and condenses as a highly pure crystalline solid on a cooler surface, leaving less volatile impurities behind.

This technique is particularly advantageous for separating the target compound from inorganic salts, residual catalysts (such as palladium from cross-coupling reactions), and higher molecular weight oligomeric side products that may have formed during synthesis. The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can confirm purities of over 98% or even higher. cymitquimica.comlabproinc.comtcichemicals.com The use of sublimation-purified materials is a standard practice in the fabrication of high-performance organic electronic devices.

Purification Technique Principle Advantages for Carbazole-Biphenyl Compounds Typical Purity Achieved
High-Vacuum SublimationSolid to gas to solid phase transition under reduced pressureRemoves non-volatile impurities like inorganic salts and catalysts; separates from oligomeric byproducts>98% (as confirmed by HPLC)

Advanced Electronic Structure and Photophysical Characterization

Frontier Molecular Orbital (FMO) Energetics

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. They govern charge injection/extraction capabilities and the optical properties, making their characterization essential for designing efficient organic electronic devices.

Highest Occupied Molecular Orbital (HOMO) Levels

The HOMO level represents the energy of the highest energy orbital containing electrons and is a key parameter for evaluating the electron-donating ability of a molecule. For materials used in organic light-emitting diodes (OLEDs), a deep HOMO level is advantageous as it facilitates efficient hole injection from the anode and hole-transporting layer. In the case of 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP), a closely related isomer often used as a reference for meta-linked carbazole-biphenyl systems, the HOMO level has been reported to be approximately -6.0 eV. ossila.com This deep energy level indicates significant stability against oxidation.

Lowest Unoccupied Molecular Orbital (LUMO) Levels

The LUMO level corresponds to the energy of the lowest energy orbital devoid of electrons and relates to the electron-accepting ability of a molecule. The energy of the LUMO is crucial for determining electron affinity and the efficiency of electron injection from the cathode. For the reference compound mCBP, the LUMO level is situated at approximately -2.4 eV. ossila.com

Band Gap and Optical Band Gap Determination

The energy difference between the HOMO and LUMO levels is defined as the HOMO-LUMO gap, which is a critical parameter that determines the intrinsic optical and electronic properties of the material. ossila.com This energy gap can be estimated from the difference between the measured HOMO and LUMO energy levels. A wider band gap is a key characteristic for materials intended as hosts in phosphorescent OLEDs, as it ensures that the host's triplet energy is higher than that of the dopant emitter.

Based on the reported FMO levels for the analogous mCBP, the electronic band gap can be calculated.

PropertyEnergy Level (eV)
HOMO-6.0
LUMO-2.4
HOMO-LUMO Energy Gap 3.6

Data sourced from Ossila ossila.com for the isomer 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP).

This large energy gap is consistent with the observed transparency of the material in the visible region and its suitability as a host for high-energy emitters. The wide gap is a direct consequence of the meta-linkage strategy, which restricts intramolecular charge transfer and conjugation across the molecule.

Triplet Exciton (B1674681) Dynamics and Management

In the realm of OLEDs, particularly those based on phosphorescence or thermally activated delayed fluorescence (TADF), the management of triplet excitons is paramount. The triplet energy (ET) of the host material must be sufficiently high to confine excitons on the guest emitter, preventing energy loss and ensuring high device efficiency.

Triplet Energy (ET) Level Determination and Significance

The triplet energy is the energy difference between the lowest triplet excited state (T₁) and the singlet ground state (S₀). A high triplet energy is the most critical requirement for a host material in phosphorescent OLEDs (PHOLEDs), as it must be higher than that of the phosphorescent dopant to ensure efficient and exothermic energy transfer. For 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP), the triplet energy has been consistently determined to be high.

CompoundTriplet Energy (ET) (eV)Reference
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP)2.8Ossila ossila.com
4,4′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (CBP)2.65Pander, et al. nankai.edu.cn

This high ET value makes the meta-linked biphenyl-carbazole structure an excellent candidate for hosting high-energy blue and green phosphorescent emitters.

Strategies for Achieving High Triplet Energies (e.g., Restricted Conjugation, Meta-Linkage Effects)

The high triplet energy of 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl and its isomers is not accidental but a result of deliberate molecular design. The key strategy employed is the restriction of π-conjugation through the specific placement of the carbazole (B46965) substituents on the biphenyl (B1667301) core.

The use of a meta-linkage is a well-established method for increasing triplet energy. In the case of the target molecule, the carbazole units are attached at the 3- and 5-positions of the biphenyl. This connection geometry disrupts the electronic conjugation between the electron-donating carbazole moieties and the central biphenyl unit. nankai.edu.cn Unlike its para-linked counterpart (CBP), where the conjugation extends across the entire molecule through the nitrogen atoms of the carbazoles, the meta-linkage effectively confines the triplet excited state onto the central biphenyl core. nankai.edu.cn

This confinement results in a shorter effective conjugation length. Since the energy of an excited state is inversely related to the conjugation length, this localization leads to a significant increase in the triplet energy. This "meta-linkage effect" elevates the ET of mCBP to 2.8 eV, which is substantially higher than the 2.65 eV observed for the more conjugated para-isomer, CBP. nankai.edu.cn This strategy successfully prevents the lowering of the triplet energy, making the molecule a robust host material capable of efficiently managing triplet excitons for high-performance lighting and display applications.

Charge Transfer and Exciton Formation Processes

The electronic communication between the electron-donating carbazole moieties and the biphenyl core in this compound facilitates complex charge transfer and exciton formation processes upon photoexcitation.

In molecules with distinct electron-donating and electron-accepting units, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, resulting in an intramolecular charge transfer (ICT) state. While this compound is not a classic donor-acceptor molecule, the carbazole units act as strong electron donors, and the biphenyl core can act as a π-conjugated bridge. The degree of ICT character in the excited state is influenced by the molecular geometry and the polarity of the surrounding medium. In polar solvents, the stabilization of the charge-separated ICT state can lead to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. The twisted angle between the phenyl rings of the biphenyl unit and between the carbazole and biphenyl planes plays a critical role in determining the extent of electronic coupling and, consequently, the ICT characteristics.

Upon photoexcitation, molecules like this compound can exhibit both localized excited (LE) states and charge transfer (CT) states.

Localized Excited (LE) States: In an LE state, the excitation is primarily confined to a specific part of the molecule, such as one of the carbazole units or the biphenyl core. These states are typically characterized by structured emission spectra that are less sensitive to solvent polarity.

Charge Transfer (CT) States: In a CT state, the excitation involves a significant degree of charge separation between different parts of the molecule, as described in the context of ICT. These states are generally more sensitive to the surrounding environment.

The relative energies of the LE and CT states can be influenced by the molecular conformation and the polarity of the medium. In some carbazole-biphenyl derivatives, the lowest excited singlet state (S₁) can have a dominant CT character, while the lowest triplet state (T₁) may have a more localized nature. rsc.org This interplay between LE and CT states is crucial for understanding the photophysical behavior and the performance of these materials in devices.

When this compound is used as a host material in a host-guest system, it can form an exciplex at the interface with an electron-accepting guest molecule. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor that are not covalently bonded.

The formation of an exciplex is characterized by a new, broad, and red-shifted emission band compared to the emission of the individual molecules. The energy of the exciplex emission is dependent on the ionization potential of the donor (the host) and the electron affinity of the acceptor (the guest). Carbazole-based donors are known to form exciplexes with various electron acceptors. rsc.org The properties of the exciplex, such as its emission energy and lifetime, can be tuned by carefully selecting the donor and acceptor materials. rsc.org These exciplex-forming systems are of great interest for applications in OLEDs, as they can provide a pathway for efficient harvesting of both singlet and triplet excitons.

Luminescence Mechanisms and Efficiency

The luminescence of this compound is a result of the radiative decay of its excited states. The efficiency of this process is a key parameter for its use in light-emitting applications.

Fluorescence is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum provides information about the energy of the S₁ state. For carbazole-biphenyl derivatives, the emission wavelength can be tuned by modifying the substitution pattern and the nature of the substituents.

To provide a comparative context, the photophysical data for some related carbazole-biphenyl derivatives are presented in the table below.

CompoundEmission Max (nm)PLQYTriplet Energy (eV)Reference
4,4'-bis(9-carbazolyl)-2,2'-biphenyl (CBP)~380High~2.6N/A
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenylNot ReportedNot ReportedNot Reported fishersci.com
Xp-mCPNot ReportedNot Reported2.67 ktu.edu

Table 1: Photophysical Data of Selected Carbazole-Biphenyl Derivatives. This table is for comparative purposes, as direct data for this compound is not available in the cited literature.

Thermally Activated Delayed Fluorescence (TADF) Pathways in Derivatives

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for achieving high efficiency in third-generation OLEDs, as it allows for the harvesting of non-emissive triplet excitons. This process relies on efficient reverse intersystem crossing (rISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁), which requires a very small energy gap (ΔEST) between these states. nih.gov While the parent this compound structure is a capable building block, its derivatives are often engineered to facilitate TADF pathways, typically by creating a bipolar host material. ktu.edu

A successful strategy involves attaching electron-accepting moieties to the 3,5-di(9H-carbazol-9-yl)phenyl donor core. For instance, two host materials were developed by incorporating a 9H-xanthen-9-one acceptor unit: 3-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xp-mCP) and 2-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xm-mCP). ktu.eduresearchgate.net This donor-acceptor structure induces a spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole units and the lowest unoccupied molecular orbital (LUMO) on the acceptor, which helps to minimize the ΔEST. These materials demonstrate high triplet energies (2.67 eV for Xp-mCP and 2.82 eV for Xm-mCP) and serve as effective hosts for green TADF emitters. ktu.eduresearchgate.net OLEDs using these hosts achieved high external quantum efficiencies (EQEs) of 19.3% and 22.0%, respectively, showcasing the viability of this TADF pathway. ktu.edu

The molecular design principle is to create a charge-transfer (CT) excited state where the energy can be efficiently up-converted from the triplet manifold to the singlet manifold through thermal activation. The introduction of electron-withdrawing groups, such as cyano or sulfonyl moieties, into carbazole-based structures is another established method to enhance the electron-accepting character and promote TADF. researchgate.netnih.gov

Phosphorescence Emission Characterization

Derivatives of this compound are extensively used as host materials in phosphorescent OLEDs (PHOLEDs). For a host to be effective, it must possess a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient and exothermic energy transfer to the emitter, confining the excitons on the guest molecules. researchgate.net

Research has demonstrated the synthesis of cyanocarbazole-substituted 3′,5′-di(9H-carbazol-9-yl)-1,1′-biphenyl derivatives for use as hosts in blue PHOLEDs. researchgate.nettandfonline.com The incorporation of electron-withdrawing cyano groups helps to induce bipolar character, improving the balance of charge carriers within the emissive layer and enhancing device efficiency. tandfonline.com An OLED fabricated using 9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile as a host material for the blue phosphorescent emitter FIrpic demonstrated strong performance. researchgate.net The characterization of this device is detailed in the table below.

Performance of a Blue PHOLED Using a this compound Derivative Host researchgate.net
ParameterValueConditions
Luminous Efficiency11.6 cd/Aat 20 mA/cm²
Power Efficiency4.10 lm/Wat 20 mA/cm²
External Quantum Efficiency (EQE)5.62%at 20 mA/cm²
CIE Coordinates (x, y)(0.15, 0.33)at 8.0 V

This data underscores the suitability of these materials as hosts that facilitate efficient blue phosphorescence. researchgate.net

Exciton Utilization Efficiency (EUE)

Exciton Utilization Efficiency (EUE) refers to the fraction of electrically generated excitons that can be converted into light. In conventional fluorescent materials, only singlet excitons (25% of the total) are emissive, limiting the internal quantum efficiency (IQE). Mechanisms like TADF and phosphorescence provide pathways to harvest the energy of triplet excitons (the remaining 75%), enabling the EUE to approach a theoretical maximum of 100%. researchgate.net

The high external quantum efficiencies (EQEs) observed in OLEDs that employ derivatives of this compound are a direct consequence of their high EUE. For example, the development of TADF host materials like Xp-mCP and Xm-mCP led to green-emitting devices with EQEs as high as 22.0%. ktu.edu Similarly, a solution-processed blue PHOLED using 3,5-di(9H-carbazol-9-yl)tetraphenylsilane as a host achieved a remarkable EQE of 19.8%. researchgate.net These high EQE values would be unattainable without efficient harvesting of triplet excitons, thus indicating an EUE significantly greater than the 25% limit of standard fluorescence.

Reported Device Efficiencies Indicating High Exciton Utilization ktu.eduresearchgate.net
Derivative HostEmission TypeMaximum EQE (%)
Xm-mCPTADF (Green)22.0
Xp-mCPTADF (Green)19.3
3,5-di(9H-carbazol-9-yl)tetraphenylsilanePhosphorescence (Blue)19.8

Charge Transport Properties

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in an electronic device. The this compound framework provides a versatile platform for tuning these properties.

The carbazole moiety is well-known for its strong electron-donating nature and excellent hole-transporting properties. mdpi.comresearchgate.net Consequently, materials based on the this compound scaffold inherently possess good hole mobility. The rigid and planar structure of carbazole facilitates intermolecular hopping of holes.

Systematic studies on carbazole-terminated molecules have shown hole drift mobility values on the order of 10⁻⁵ cm²/V·s. acs.org For example, the compound V1207, a carbazole-based material, was found to have a hole drift mobility of 5 × 10⁻⁵ cm²/V·s. acs.org In copolymers containing pendant carbazole groups, hole mobilities have been measured in the range of 10⁻⁷ to 10⁻⁸ cm²/V·s depending on the concentration of the carbazole monomer. nih.gov The high hole mobility of these materials is crucial for their application as hole-transporting layers (HTLs) or as the host in the emissive layer of OLEDs. mdpi.com

Hole Mobility in Carbazole-Based Materials
Material TypeHole Mobility (cm²/V·s)Reference
Carbazole-terminated HTM (V1207)5.0 x 10⁻⁵ acs.org
Polymer with pendant carbazole (PCE)5.9 x 10⁻⁷ nih.gov

While carbazole itself is an excellent hole transporter, it is a poor electron transporter. To achieve electron transport in materials derived from this compound, the core structure must be modified with electron-withdrawing or electron-transporting groups. rsc.org This molecular engineering strategy aims to lower the LUMO energy level to facilitate electron injection and transport.

A prime example is 3,5-di(9H-carbazol-9-yl)tetraphenylsilane, which was specifically designed to have ambipolar (both hole and electron) transport properties. researchgate.net The introduction of the tetraphenylsilane (B94826) core helps to balance the charge transport. Similarly, attaching electron-deficient units like cyanophenyl groups or triazine moieties to a carbazole framework is a common approach to induce or enhance electron transport capabilities. rsc.orgrsc.org The development of such materials is critical for creating bipolar hosts that can lead to a more balanced distribution of charge carriers within the emissive layer of an OLED, thereby improving recombination efficiency. rsc.org

For optimal OLED performance, particularly in PHOLEDs and TADF-OLEDs, the host material should exhibit bipolar charge transport, meaning it can transport both holes and electrons effectively. ktu.edu This balanced transport ensures that the recombination of electrons and holes occurs efficiently within the emissive layer, maximizing the light output and device efficiency. lsmuni.lt

Several derivatives based on the this compound structure have been successfully designed as bipolar hosts.

3,5-di(9H-carbazol-9-yl)tetraphenylsilane is reported to have high carrier mobility and ambipolar transport properties, contributing to its success as a host in high-efficiency blue PHOLEDs. researchgate.net

The xanthenone derivatives Xp-mCP and Xm-mCP were developed as bipolar hosts for TADF emitters by combining the hole-transporting di(carbazol-9-yl)phenyl unit with an electron-accepting xanthenone moiety. ktu.eduresearchgate.net

Carbazole-benzophenone derivatives have also been synthesized as solution-processable bipolar hosts with balanced charge-transporting properties for TADF applications. ktu.edu

In a related study, 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)-4-((benzonitril)phenyl)-1-phenyl-1H-benzo[d]imidazole (1tCzBzCN ) was shown to exhibit bipolar charge carrier transport, in contrast to a similar derivative that was unipolar. lsmuni.lt

Despite a comprehensive search for computational and theoretical studies on This compound , specific research data required to populate the requested article outline could not be located.

Searches for Density Functional Theory (DFT) calculations, including molecular geometry, electronic structure (HOMO/LUMO), and simulated spectroscopic properties, did not yield results for this particular isomer. Similarly, information regarding Time-Dependent Density Functional Theory (TD-DFT) analysis of electronic transitions and quantum chemical modeling of excitons specifically for this compound is not available in the public domain through the conducted searches.

While computational studies have been performed on related isomers, such as 3,3'- and 4,4'-di(9H-carbazol-9-yl)-1,1'-biphenyl, the strict requirement to focus solely on the 3,5-isomer prevents the inclusion of this data. Research literature that does mention the "3,5-di(9H-carbazol-9-yl)phenyl" moiety incorporates it into larger, more complex molecules, and the computational data presented is for the entire new molecule, not the specific biphenyl compound of interest.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Computational and Theoretical Investigations

Computational Studies on Mixed-Valence Cations and Electronic Coupling

Following a comprehensive review of scientific literature, specific computational studies detailing the mixed-valence cations and electronic coupling for the 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl isomer could not be located. The available research on dicarbazolylbiphenyl systems predominantly focuses on the 4,4'- substituted isomer, commonly known as 4,4'-bis(9H-carbazol-9-yl)-1,1'-biphenyl (CBP), and its derivatives.

In-depth computational and experimental work has been conducted on the radical cation of a related compound, 4,4′-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl, which serves as a stable model for the otherwise unstable radical cation of CBP. aub.edu.lb These studies classify the biphenyl-bridged dicarbazole radical cation as a localized (class-II) mixed-valence compound according to the Robin-Day classification system. aub.edu.lbaub.edu.lb In such systems, the unpaired positive charge is localized on one of the two carbazole (B46965) moieties rather than being delocalized across the entire molecule.

Theoretical calculations, including time-dependent density-functional theory (TD-DFT), have been employed to analyze the electronic structure and predict the visible and near-infrared (NIR) spectra of these radical cations. aub.edu.lb For the 4,4'-biphenyl-bridged species, the electronic coupling between the two carbazole redox centers is found to be weaker compared to other bridging groups like tetrahydropyrene, which can facilitate stronger coupling and lead to delocalized (class-III) systems. aub.edu.lb Furthermore, the electronic coupling in these bis(carbazolyl) analogues is generally lower than that observed in delocalized 4,4′-bis(diarylamino)-1,1′-biphenyl radical cations. aub.edu.lbaub.edu.lb

While these findings for the 4,4'-isomer are significant, the different substitution pattern of the 3,5'-isomer would fundamentally alter the electronic communication between the two carbazole units. The meta-linkage through the biphenyl (B1667301) bridge in the 3,5'-isomer is expected to result in significantly weaker electronic coupling compared to the direct para-linkage in the 4,4'-isomer. However, without specific computational studies on this compound, quantitative data on its mixed-valence character and electronic coupling remain unavailable.

Structure Property Relationship Elucidation

Influence of Biphenyl (B1667301) Core Substitution (3,5-position) on Electronic and Photophysical Attributes

The substitution pattern on the central biphenyl core is a critical determinant of the electronic and photophysical properties of 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl. The attachment of the two carbazole (B46965) moieties at the 3 and 5 positions (meta-positions) of one phenyl ring results in a twisted molecular geometry. This non-coplanar arrangement disrupts the π-conjugation across the molecule compared to its linear counterpart, 4,4'-di(9H-carbazol-9-yl)-1,1'-biphenyl (CBP).

This disruption has a profound effect on the frontier molecular orbitals. Theoretical and experimental studies on related meta-linked isomers show that this geometry leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org Typically, the HOMO is localized on the electron-donating carbazole units and the adjacent phenyl ring, while the LUMO is distributed over the biphenyl core. acs.org This separation of orbitals is a key characteristic of bipolar materials, enabling them to transport both holes and electrons.

The weaker electronic coupling in the 3,5-isomer compared to the 4,4'-isomer also results in a wide bandgap and high triplet energy, making it particularly suitable as a host material for phosphorescent organic light-emitting diodes (OLEDs). The absorption spectra are primarily characterized by the π-π* transitions of the carbazole and biphenyl units. Due to the limited conjugation, the emission spectrum is typically blue-shifted relative to more planar, para-substituted analogues.

Table 1: Comparison of Electronic Properties of Biphenyl-Carbazole Isomers

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Key Feature
CBP4,4'-(para)-6.0-2.9Extended conjugation, primarily hole-transporting
mCBP3,3'-(meta)-5.8-2.4Disrupted conjugation, bipolar charge transport
This compound3,5-(meta)N/AN/AHighly twisted, localized orbitals, high triplet energy

Impact of Carbazole Moieties and Their Substituents on Triplet Energy Levels

The carbazole moiety is renowned for its high triplet state energy (ET), making it a fundamental building block for host materials in blue phosphorescent OLEDs. In this compound, the triplet energy is primarily determined by the carbazole units due to the interrupted conjugation. This localization of the triplet exciton (B1674681) on the carbazole moiety ensures a high ET, which is essential to prevent reverse energy transfer from a high-energy phosphorescent dopant.

Research on host materials incorporating a 3,5-di(9H-carbazol-9-yl)phenyl fragment, such as Xp-mCP and Xm-mCP, has shown high triplet energies of 2.67 eV and 2.82 eV, respectively. ktu.edu These values are sufficiently high to host blue and green phosphorescent emitters.

Furthermore, the triplet energy can be fine-tuned by introducing substituents onto the carbazole rings. Electron-withdrawing groups, such as trifluoromethyl (CF3), can stabilize the frontier molecular orbitals, leading to an increase in the triplet energy. researchgate.net Conversely, introducing bulky, sterically hindering groups like tert-butyl at the 3 and 6 positions of the carbazole can further enhance the twisted nature of the molecule, which also helps maintain a high triplet energy level. rsc.org

Table 2: Triplet Energies of Related Carbazole-Based Host Materials

CompoundCore StructureTriplet Energy (ET)Reference
Xp-mCP3-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one2.67 eV ktu.edu
Xm-mCP2-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one2.82 eV ktu.edu
CPCB1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene2.79 eV ktu.edu
BCC-363,6-bis(N-carbazolyl)-N-phenylcarbazole3.02 eV rsc.org

Correlation between Molecular Architecture and Charge Carrier Mobility

The molecular architecture of this compound is designed to facilitate balanced charge transport. As established, the meta-substitution pattern spatially separates the HOMO (on carbazole) and LUMO (on biphenyl), which is a prerequisite for bipolar behavior. acs.org The electron-rich carbazole moieties provide excellent pathways for hole transport, a well-known characteristic of carbazole derivatives. researchgate.net

While the biphenyl core itself is not a strong electron transporter, the localization of the LUMO on this part of the molecule allows it to accept and transport electrons. This ambipolar nature is crucial for confining the electron-hole recombination zone within the emissive layer of an OLED, leading to higher device efficiency. Although specific mobility values for this exact compound are scarce, the related and widely used host material CBP is known for its ambipolar properties, which allow for the transport of both holes and electrons to the emissive layer for effective recombination. researchgate.net The charge carrier mobility in such disordered organic materials is generally dependent on temperature, electric field, and carrier concentration. aps.orgresearchgate.netaps.org

Effects of Molecular Orientation on Optoelectronic Performance

The orientation of molecules in the solid-state thin film significantly impacts the outcoupling efficiency of OLEDs. A predominantly horizontal orientation of the emitter's transition dipole moment is desirable as it maximizes the amount of light that can escape the device. The host material can play a crucial role in influencing the orientation of the guest emitter molecules. researcher.life

The bulky and highly twisted structure of this compound is likely to result in an amorphous film morphology. While this prevents ordered packing, the specific shape and intermolecular interactions can still lead to a net preferential orientation during film deposition. The non-planar structure may frustrate a perfectly horizontal alignment of the molecule itself, but its interactions with planar guest molecules could induce a favorable orientation in the dopant. nih.gov The exact nature of this effect depends on the host-guest pairing and deposition conditions. The spontaneous ordering of molecules with permanent dipole moments can lead to spontaneous orientation polarization (SOP), which can create internal fields that affect charge injection and quenching processes. nih.gov

Relationship between Molecular Stacking, Aggregation Behavior, and Luminescence

Molecular stacking and aggregation in the solid state can have a detrimental effect on luminescence through processes like aggregation-caused quenching (ACQ). Strong π-π stacking between planar aromatic molecules often leads to the formation of non-emissive excimers, which reduces the photoluminescence quantum yield (PLQY).

The molecular design of this compound inherently mitigates this issue. The significant steric hindrance caused by the meta-substitution and the resulting twisted conformation effectively prevents close co-facial π-π stacking. nih.gov This structural feature is advantageous as it helps to preserve the intrinsic high luminescence efficiency of the individual molecules in the solid state. By minimizing intermolecular quenching pathways, the material can maintain a high PLQY, which is essential for efficient light emission in devices. In some cases, specific aggregate formation can lead to aggregation-induced emission enhancement (AIEE), though this is more common in molecules with rotatable components that have their intramolecular motions restricted in the solid phase. nih.gov

Strategies for Enhancing Thermal and Morphological Stability through Molecular Design

High thermal and morphological stability are critical for the longevity and reliability of OLED devices. A high glass transition temperature (Tg) is necessary to prevent the organic layers from deforming or crystallizing due to the heat generated during device operation.

The rigid carbazole and biphenyl units provide a foundation for good thermal stability. The non-planar, bulky structure of this compound is a key strategy for achieving a high Tg. This twisted architecture disrupts regular packing and raises the energy barrier for molecular rearrangement, leading to stable amorphous films. A high Tg of 240.1 °C and a decomposition temperature (5% weight loss) of 472.2 °C have been reported for a related complex molecule containing a carbazolyl-biphenyl moiety, demonstrating the excellent stability this core structure can impart. xynu.edu.cn

Further enhancements can be achieved by:

Introducing bulky substituents: Adding groups like tert-butyl to the carbazole units increases steric hindrance and raises the Tg. rsc.org

Increasing molecular weight: Creating larger, dendritic, or oligomeric structures based on this core can further improve morphological stability.

Cross-linking: Incorporating polymerizable groups (e.g., vinylphenyl) allows for the formation of a cross-linked network after film deposition, rendering the layer insoluble and exceptionally stable. ktu.edu

Advanced Applications of this compound in Organic Optoelectronic Devices

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is insufficient specific information on the applications of This compound to fulfill the detailed requirements of the requested article.

The vast majority of research in this area focuses on its structural isomer, 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) ossila.com, or on various derivatives containing the 3,5-di(carbazol-9-yl)phenyl moiety, such as 3,5-di(carbazol-9-yl)-1-phenylsulfonylbenzene (mCPSOB) researchgate.net and 3,5-di(9H-carbazol-9-yl)tetraphenylsilane researchgate.net. These related compounds have been extensively studied as host materials in various types of Organic Light-Emitting Diodes (OLEDs).

However, specific, detailed research findings, device performance data tables, and discussions on emissive layer engineering pertaining solely to This compound are not available in the provided search results. Therefore, constructing a scientifically accurate and thorough article that strictly adheres to the requested outline is not possible at this time.

To provide an article of the required depth and quality, specific studies detailing the performance of This compound as a host for phosphorescent, TADF, and fluorescent emitters, as well as its role in mixed-host systems and device architecture optimization, would be necessary.

Advanced Applications in Organic Optoelectronic Devices

Device Architectures and Performance Optimization

Optimization of Charge Injection and Transport Layers (Hole Transport Layer, Electron Transport Layer, Electron Blocking Layer)

The strategic design of charge injection and transport layers is fundamental to the performance of organic light-emitting diodes (OLEDs). While direct studies on "3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl" within these specific layers are not extensively documented in available research, the performance of closely related carbazole-biphenyl derivatives offers significant insights into its potential roles. These compounds are primarily utilized for their excellent hole-transporting properties and high triplet energies, making them suitable as host materials in the emissive layer. However, their inherent electronic properties also suggest potential utility in charge transport and blocking layers.

Carbazole-based materials are well-regarded for their hole-transporting capabilities. The carbazole (B46965) moieties provide good thermal and morphological stability, which is crucial for the longevity of OLEDs. For instance, in a study of novel hole-transporting materials (HTMs), derivatives of 4-(9H-carbazol-9-yl)triphenylamine were synthesized and shown to significantly enhance device efficiencies compared to a standard device using only NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) as the HTM. This enhancement is attributed to improved thermal and morphological stability conferred by the carbazole groups.

In the context of electron transport, while carbazole derivatives are predominantly hole-transporting, their bipolar characteristics can be enhanced through molecular design. For instance, incorporating electron-withdrawing groups can improve electron mobility. Although not specifically documented for "this compound," this strategy is common for developing bipolar host materials that can effectively transport both holes and electrons, leading to a more balanced charge distribution within the emissive layer and, consequently, higher efficiency.

Enhancement of External Quantum Efficiency (EQE)

The external quantum efficiency (EQE) is a critical metric for evaluating the performance of OLEDs, representing the ratio of photons emitted from the device to the number of electrons injected. The molecular structure of the host material plays a pivotal role in determining the EQE.

In a study focusing on a derivative, 9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile, used as a host material in a blue phosphorescent OLED, a notable EQE of 5.62% was achieved at a current density of 20 mA/cm². scispace.com This demonstrates the potential of the this compound scaffold to facilitate efficient energy transfer to the phosphorescent dopant.

Furthermore, in green thermally activated delayed fluorescence (TADF) OLEDs, host materials with a similar structural backbone have demonstrated impressive EQEs. For example, bipolar hosts incorporating a 3,5-di(9H-carbazol-9-yl)phenyl moiety, namely 3-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xp-mCP) and 2-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xm-mCP), yielded EQEs of 19.3% and 22.0%, respectively, when doped with a green TADF emitter. researching.cn These results highlight the versatility of this class of compounds in hosting different types of emitters and achieving high quantum efficiencies.

The table below summarizes the EQE of OLEDs using derivatives of this compound as host materials.

Host Material DerivativeOLED TypeEQE (%)Reference
9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrileBlue Phosphorescent5.62 scispace.com
3-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xp-mCP)Green TADF19.3 researching.cn
2-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xm-mCP)Green TADF22.0 researching.cn

Improvement of Luminous Efficiency, Current Efficiency, and Power Efficiency

The efficiency of an OLED is comprehensively evaluated by its luminous efficiency (lm/W), current efficiency (cd/A), and power efficiency (lm/W). These parameters are intrinsically linked to the properties of the materials used, particularly the host in the emissive layer.

For the cyanocarbazole-substituted derivative of this compound, a blue phosphorescent OLED exhibited a luminous efficiency of 11.6 cd/A and a power efficiency of 4.10 lm/W at a current density of 20 mA/cm². scispace.com These values are indicative of efficient charge balance and energy transfer within the device.

In a different study on a solution-processed blue OLED using 3,5-di(9H-carbazol-9-yl)tetraphenylsilane as the host, a significantly high current efficiency of 41.2 cd/A at 100 cd/m² and 31.1 cd/A at 1000 cd/m² was reported. researchgate.netnih.gov The introduction of a microlens array to enhance light outcoupling further boosted the current efficiency to 50.1 cd/A at 100 cd/m² and 37.3 cd/A at 1000 cd/m². researchgate.netnih.gov

The following table presents a compilation of the efficiency metrics for OLEDs employing derivatives of this compound as host materials.

Host Material DerivativeOLED TypeLuminous Efficiency (cd/A)Power Efficiency (lm/W)Reference
9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrileBlue Phosphorescent11.64.10 scispace.com
3,5-di(9H-carbazol-9-yl)tetraphenylsilaneSolution-Processed Blue41.2 (at 100 cd/m²)- researchgate.netnih.gov
3,5-di(9H-carbazol-9-yl)tetraphenylsilane (with microlens)Solution-Processed Blue50.1 (at 100 cd/m²)- researchgate.netnih.gov

Tuning of Color Purity and Commission Internationale de l'Éclairage (CIE) Coordinates

Color purity is a critical aspect of display technology, and it is quantified by the Commission Internationale de l'Éclairage (CIE) 1931 color space coordinates (x, y). The choice of host material can influence the emission spectrum and, consequently, the CIE coordinates of an OLED.

In the case of the blue phosphorescent OLED using 9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile as the host, the device exhibited CIE coordinates of (0.15, 0.33) at an operating voltage of 8 V. scispace.com This positions the emission in the blue-green region of the color space.

For non-doped deep-blue OLEDs, carbazole-π-imidazole derivatives have been synthesized where the biphenyl (B1667301) group acts as a bridge. An OLED with one such derivative, BCzB-PPI, as the emitter demonstrated deep-blue electroluminescence with CIE coordinates of (0.157, 0.080). researchgate.net This indicates a high color purity for blue emission.

The table below provides the CIE coordinates for OLEDs utilizing derivatives of this compound.

Material and RoleOLED TypeCIE Coordinates (x, y)Reference
9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile (Host)Blue Phosphorescent(0.15, 0.33) scispace.com
BCzB-PPI (Emitter with biphenyl bridge)Non-doped Deep-Blue(0.157, 0.080) researchgate.net

Comparison of Solution-Processed vs. Vacuum-Deposited Devices

The fabrication method, either solution-processing or vacuum-deposition, can significantly impact the morphology of the organic layers and, consequently, the device performance.

A study on 3,5-di(9H-carbazol-9-yl)tetraphenylsilane in blue OLEDs revealed a stark difference in performance between solution-processed and dry-processed (vacuum-deposited) devices. The solution-processed device exhibited a much higher current efficiency (38.9 cd/A at 100 cd/m²) compared to its dry-processed counterpart (3.3 cd/A at 100 cd/m²). This superior performance in the solution-processed device was attributed to a more homogeneous distribution of the host and guest molecules in the emissive layer. researchgate.netnih.gov

Conversely, in another study, changing the deposition method of the emissive layer from solution-processing to vacuum thermal evaporation led to an increase in both luminous efficiency and device lifetime. filgen.jp This suggests that the optimal fabrication method can be material-dependent and that for certain compounds, vacuum deposition may lead to a more ordered and stable film morphology.

Device Stability and Degradation Mechanisms

Operational Lifetime Analysis and Improvement

The operational lifetime of an OLED is a critical factor for its commercial viability. It is often defined as the time taken for the initial luminance to decrease by a certain percentage (e.g., LT50 for 50% decay). The stability of the organic materials, particularly under electrical stress and heat, is a key determinant of device lifetime.

The degradation of OLEDs can stem from various factors, including the formation of non-emissive species, charge trapping, and morphological changes in the organic layers. The chemical stability of the host material is paramount. For carbazole derivatives, degradation can occur through mechanisms such as dimerization of carbazole radical cations. Understanding and mitigating these degradation pathways is crucial for improving the operational lifetime of OLEDs. Strategies to enhance lifetime include the design of molecules with high thermal and electrochemical stability and the optimization of the device architecture to ensure balanced charge injection and transport, thereby reducing the accumulation of charge carriers that can lead to degradation.

Exciton-Induced Degradation and Related Pathways

The stability of host materials is a critical factor determining the operational lifetime of organic optoelectronic devices. For carbazole-based compounds such as this compound, a primary channel for degradation is initiated by excitons, which are generated during device operation. While direct experimental studies on the exciton-induced degradation of this compound are not extensively documented, the degradation pathways can be inferred from detailed investigations of its close isomer, 4,4'-bis(carbazol-9-yl)biphenyl (CBP), and other carbazole derivatives. xynu.edu.cnnih.govacs.org

One of the principal degradation mechanisms is exciton-induced morphological aggregation . nih.gov During the operation of an organic light-emitting diode (OLED), the recombination of electrons and holes creates singlet and triplet excitons on the host molecules. The energy released from these excited states, particularly if not efficiently transferred to a guest emitter, can induce localized heating and promote changes in the material's morphology. nih.govacs.org This can lead to the formation of molecular aggregates, such as dimers or trimers. nih.gov These aggregates often have lower energy levels than the monomeric host molecules and can act as exciton (B1674681) quenching sites, which reduces the device's quantum efficiency. acs.org Furthermore, the emission from these aggregates, or related complex species formed with adjacent molecules, can cause a shift in the device's electroluminescence spectrum over time, often appearing as new, lower-energy (red-shifted) emission bands. rsc.org

Another significant degradation pathway is the homolytic cleavage of chemical bonds . The energy of an exciton, particularly a high-energy triplet exciton required for blue phosphorescent emitters, can be comparable to or greater than the dissociation energy of covalent bonds within the molecule. researchgate.net For carbazole derivatives, the carbon-nitrogen (C-N) bond linking the carbazole moiety to the biphenyl core is often the most susceptible. nih.gov Theoretical studies on similar carbazole-containing molecules have shown that the C-N bond dissociation energy can be significantly lowered in the presence of a charge (i.e., in an anionic state), making it more prone to cleavage under electrical stress where polarons are abundant. researchgate.net The cleavage of this bond results in the formation of radical species. These radicals are highly reactive and can initiate further degradation reactions within the device, leading to the creation of non-emissive species and charge traps, which irreversibly degrade device performance.

The substitution pattern on the biphenyl core can influence these degradation pathways. In this compound, the meta-linkage of the carbazole units disrupts the π-conjugation across the biphenyl backbone compared to the para-linkage in CBP. This generally results in a higher triplet energy but may also affect intermolecular interactions and susceptibility to aggregation. The steric hindrance provided by the meta-substitution could potentially inhibit the formation of certain aggregate conformations, although this has not been conclusively studied for this specific isomer.

Table 1: Key Exciton-Induced Degradation Pathways in Carbazole-Based Host Materials
Degradation PathwayDescriptionConsequenceInfluencing Factors
Morphological Aggregation Formation of molecular dimers, trimers, or other aggregates induced by exciton energy. nih.gov- Creation of exciton quenching sites- Reduced quantum efficiency- Shift in emission spectrum (red-shift) rsc.org- Exciton density- Operating temperature- Molecular packing & morphology- Film deposition method (solution vs. vacuum) acs.org
C-N Bond Cleavage Homolytic dissociation of the bond connecting the carbazole and biphenyl moieties. nih.govresearchgate.net- Formation of reactive radical species- Creation of charge traps and non-emissive defects- Irreversible loss of luminance and efficiency- Exciton energy (especially high-energy triplets)- Presence of polarons (electrical stress) researchgate.net- Bond dissociation energy of the specific C-N bond

Molecular Degradation under Electrical and Thermal Stress

Beyond exciton-mediated processes, the molecular integrity of this compound is also challenged by direct electrical and thermal stresses during device operation. These factors can either initiate degradation independently or exacerbate exciton-induced pathways.

Electrical stress refers to the effects of charge carriers (holes and electrons, or polarons) and the electric field on the material. As noted, the presence of an additional electron can lower the bond dissociation energy of the C-N bond in carbazole derivatives, making them more susceptible to cleavage. researchgate.net This phenomenon, known as polaron-induced degradation, is a significant factor in device aging. The interaction between an exciton and a polaron (triplet-polaron annihilation) is another detrimental process that can release substantial energy, sufficient to cause bond scission and molecular fragmentation. acs.org The resulting radical fragments can lead to a cascade of chemical reactions, permanently damaging the organic layer.

Thermal stress arises from two main sources: Joule heating caused by the current flowing through the device's resistive layers and the energy released from non-radiative recombination of excitons. While carbazole-biphenyl compounds generally exhibit good thermal stability, prolonged operation at elevated temperatures can lead to degradation. xynu.edu.cn Studies on analogous compounds like 4,4′-bis[(N-carbazole)styryl]-biphenyl have shown that thermal decomposition can occur at temperatures below the bulk decomposition temperature measured by thermogravimetric analysis (TGA), especially under vacuum conditions present during device fabrication and operation. acs.org The degradation products can be smaller volatile molecules or larger cross-linked species, both of which disrupt the function of the organic semiconductor layer. acs.org

For this compound, a high glass transition temperature (Tg) is crucial for morphological stability. A high Tg helps to maintain the amorphous state of the thin film and prevents crystallization or phase separation at elevated operating temperatures, which could otherwise create grain boundaries that impede charge transport and act as luminescence quenching sites. The meta-substitution pattern of this isomer may influence its thermal properties and molecular packing, thereby affecting its stability against thermally induced morphological changes.

Future Research Directions and Perspectives

Development of Novel 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl Derivatives with Enhanced Characteristics

A primary focus of future research will be the rational design and synthesis of new derivatives of this compound to precisely control its electronic and physical properties. By strategically introducing various functional groups to the carbazole (B46965) or biphenyl (B1667301) units, researchers can fine-tune characteristics such as charge carrier mobility, thermal stability, and solubility.

For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby optimizing charge injection and transport in electronic devices. Preliminary studies on related carbazole derivatives have shown that such modifications can significantly enhance device efficiency and longevity. nih.gov The synthesis of novel derivatives is often achieved through established chemical reactions like the Ullmann, Suzuki, and Stille couplings, which allow for a high degree of control over the final molecular architecture. xynu.edu.cnmdpi.com

Future work will likely explore a wider range of substituents and molecular geometries to unlock new functionalities. The goal is to create a library of materials with tailored properties for specific applications, moving beyond the current generation of organic electronics.

Table 1: Potential Strategies for Derivative Development

Strategy Target Property Enhancement Potential Functional Groups/Modifications
Energy Level Tuning Improved charge injection/extraction Electron-donating groups (e.g., alkyl, alkoxy), Electron-withdrawing groups (e.g., cyano, fluoro)
Increased Solubility Enhanced processability for solution-based fabrication Bulky alkyl chains, branched substituents
Higher Thermal Stability Improved device lifetime and operational stability Introduction of rigid, planar aromatic units
Enhanced Charge Transport Higher charge carrier mobility π-conjugated linkers, planarization of the molecular backbone

Exploration of the Compound in Emerging Organic Electronic Applications (e.g., Organic Solar Cells, Sensors)

While carbazole-based materials have been extensively studied in organic light-emitting diodes (OLEDs), their potential in other emerging organic electronic applications remains an exciting frontier. xynu.edu.cn Future research will increasingly focus on leveraging the unique properties of this compound and its derivatives in organic solar cells (OSCs) and sensors.

In the realm of OSCs, carbazole derivatives can function as efficient hole-transporting materials or as part of the donor component in bulk heterojunctions. mdpi.comjmaterenvironsci.com The wide bandgap and high hole mobility of many carbazole compounds make them suitable for transporting positive charge carriers to the anode. researchgate.net Research in this area will involve designing derivatives with absorption spectra that complement those of common acceptor materials to maximize light harvesting.

The development of organic sensors represents another promising avenue. The electronic properties of this compound can be sensitive to the presence of certain analytes. By functionalizing the molecule with specific recognition units, it may be possible to create highly selective and sensitive chemical or biological sensors. The principle of operation could be based on changes in fluorescence, conductivity, or other measurable electronic properties upon interaction with the target analyte.

Advanced In Situ Characterization Techniques for Device Physics Understanding

A deeper understanding of the fundamental device physics is crucial for optimizing the performance of organic electronic devices. Future research will increasingly rely on advanced in situ and operando characterization techniques to probe the structural and electronic properties of materials like this compound within a functioning device. researching.cnopticsjournal.net

These techniques allow for real-time observation of processes such as film growth, charge transport, and degradation mechanisms under realistic operating conditions. researching.cnopticsjournal.net This provides invaluable insights that are often not accessible through conventional ex situ measurements.

Table 2: Advanced In Situ Characterization Techniques

Technique Information Gained Relevance to this compound
In situ Grazing Incidence X-ray Diffraction (GIXD) Real-time monitoring of molecular packing and crystallinity during film formation. researchgate.net Optimizing processing conditions to achieve desired film morphology for enhanced charge transport. researchgate.net
In situ Spectroscopic Ellipsometry Information on film thickness, optical constants, and molecular orientation. Understanding the relationship between molecular orientation and device performance.
In situ Scanning Probe Microscopy (e.g., AFM, KPFM) Visualization of film morphology and local electronic properties at the nanoscale. opticsjournal.net Correlating surface topography and local work function with charge injection and transport pathways. opticsjournal.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) Chemical composition and degradation pathways at interfaces. unamur.be Investigating the chemical stability of the material and identifying degradation products that limit device lifetime. unamur.be

By employing these advanced techniques, researchers can build a more comprehensive picture of the structure-property relationships that govern device performance, leading to more rational design principles for future materials and device architectures. opticsjournal.net

Machine Learning and Artificial Intelligence for Predictive Material Design

The traditional approach to materials discovery, which relies on chemical intuition and trial-and-error synthesis, is often time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new organic electronic materials. annualreviews.organnualreviews.org

In the context of this compound, ML models can be trained on existing experimental and computational data to predict the properties of novel, yet-to-be-synthesized derivatives. nih.govfrontiersin.org These models can learn complex relationships between molecular structure and material properties, enabling high-throughput virtual screening of vast chemical spaces. nih.govfrontiersin.org

Generative models, a subset of AI, can even propose entirely new molecular structures with desired target properties. nih.govfrontiersin.org This "inverse design" approach has the potential to revolutionize materials discovery by guiding synthetic efforts towards the most promising candidates. nih.govfrontiersin.org The integration of AI/ML with high-throughput computational chemistry and automated synthesis platforms will create a closed-loop system for accelerated materials development. annualreviews.organnualreviews.org This data-driven approach will be instrumental in navigating the vast chemical landscape and identifying the next generation of high-performance organic electronic materials based on the this compound scaffold.

Q & A

Q. Methodology :

  • Synthesis : High-purity (>99%) material is typically achieved via sublimation under vacuum conditions, as indicated by HPLC analysis .
  • Characterization :
    • Thermal Stability : Thermogravimetric analysis (TGA) shows 0.5% weight loss at >270°C, confirming suitability for vacuum-deposited devices .
    • Optical Properties : UV-Vis (λmax = 241, 292 nm in CHCl3) and photoluminescence (PL) (λem = 363 nm in CH2Cl2) are critical for assessing electronic transitions .
    • Structural Analysis : Atom probe tomography (APT) can resolve sub-Dalton mass differences and spatial distribution in thin films, as demonstrated for carbazole-based analogues .

Basic: How do the electronic properties of this compound compare to its isomers (e.g., 3,3' or 4,4')?

Q. Methodology :

  • Energy Levels : The 3,5-substitution pattern disrupts conjugation symmetry compared to 3,3' or 4,4' isomers, leading to higher triplet energies (e.g., 2.94 eV for 3,3'-mCBP) .
  • Host-Guest Compatibility : Unlike 3,3'-mCBP, the 3,5 isomer may exhibit weaker exciplex formation due to altered HOMO-LUMO offsets, requiring empirical verification via cyclic voltammetry and PL quenching studies .

Advanced: How can researchers optimize host-guest compatibility in OLEDs using this compound?

Q. Methodology :

  • Triplet Energy Matching : Ensure the host’s triplet energy (T1) exceeds that of the guest emitter (e.g., >2.8 eV for blue TADF dopants). For 3,5-isomers, measure T1 via low-temperature phosphorescence .
  • Doping Concentration : Optimize via gradient doping (e.g., 5–30 wt%) to balance Förster resonance energy transfer (FRET) and aggregation-induced quenching .

Advanced: What experimental strategies resolve contradictions in exciplex formation for this compound-based systems?

Q. Methodology :

  • HOMO-LUMO Offset Analysis : Use density functional theory (DFT) to calculate energy offsets. For example, 3,5-isomers may fail to form exciplexes with strong n-type hosts (e.g., CNmCBPCN) due to large offsets (>0.5 eV), unlike 3,3'-mCBP .
  • Transient PL Studies : Monitor delayed fluorescence lifetimes to distinguish exciplex emission from direct charge recombination .

Advanced: What deposition parameters ensure high-quality thin films of this compound?

Q. Methodology :

  • Thermal Evaporation : Sublimate at 270–300°C under 10<sup>−4</sup> Pa to minimize decomposition .
  • Crystallinity Control : Use crystalline inducing layers (e.g., BP1T at 102°C) to template epitaxial growth, enhancing charge transport .

Advanced: How can layer thickness variations in OLEDs impact the efficiency of this compound-based devices?

Q. Methodology :

  • Simulation-Driven Design : Use drift-diffusion models to predict optimal hole transport layer (HTL) and electron transport layer (ETL) thicknesses. For example, NPB HTL thicknesses >50 nm reduce efficiency roll-off by balancing carrier injection .
  • Experimental Validation : Perform thickness sweeps (10–100 nm) and correlate with external quantum efficiency (EQE) and luminance decay .

Advanced: What techniques assess the environmental stability of this compound under operational conditions?

Q. Methodology :

  • Accelerated Aging : Expose films to 85°C/85% RH for 500+ hours and monitor PL intensity loss .
  • Morphological Analysis : Use atomic force microscopy (AFM) to detect crystallization or phase separation in degraded films .

Advanced: How does this compound influence charge transport in mixed-host systems?

Q. Methodology :

  • Impedance Spectroscopy : Measure frequency-dependent capacitance to extract carrier mobility (µhe). For example, µh ≈ 10<sup>−4</sup> cm<sup>2</sup>/Vs in mCBP:CNmCBPCN blends .
  • TOF (Time-of-Flight) : Resolve ambipolar transport in single-carrier devices .

Advanced: Can this compound act as a host for TADF emitters?

Q. Methodology :

  • Triplet Harvesting : Verify via transient EL measurements. If ΔEST (singlet-triplet gap) < 0.3 eV, the host supports reverse intersystem crossing (RISC) .
  • Doping Optimization : Use 20–30 wt% TADF dopants (e.g., DMAC-TRZ) to maximize triplet exciton utilization .

Advanced: What design strategies improve the bipolar charge transport of this compound derivatives?

Q. Methodology :

  • Molecular Engineering : Introduce electron-deficient units (e.g., triazine) to carbazole moieties, enhancing electron affinity while retaining hole transport .
  • Crystallinity Modulation : Co-deposit with crystalline ETL materials (e.g., BP1T) to template long-range order .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.